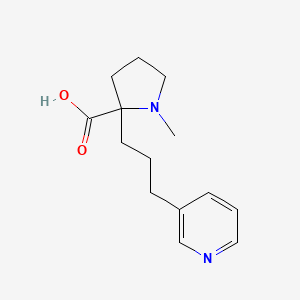

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16-10-4-8-14(16,13(17)18)7-2-5-12-6-3-9-15-11-12/h3,6,9,11H,2,4-5,7-8,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBKRQZIIZGCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1(CCCC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Formylation Approach

A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives via lithiation followed by reaction with formic acetic anhydride under low temperature conditions (-78°C) to introduce functional groups on the pyrrolidine ring. The process involves:

- Using lithium diisopropylamide (LDA) as a strong base to deprotonate a protected pyrrolidine derivative.

- Addition of formic acetic anhydride to introduce a formyl group.

- Subsequent workup and purification steps including acid quenching, extraction, and column chromatography.

This method yields intermediates such as N-trimethylsilyl-2-tert-butoxycarbonyl pyrrole derivatives in good yields (~75.6%) and high purity, which can be further transformed into pyrrolidine carboxylic acids by hydrolysis and deprotection steps.

Hydrolysis and Deprotection

Protected pyrrolidine derivatives bearing tert-butoxycarbonyl (BOC) and other protecting groups are hydrolyzed using lithium hydroxide in aqueous tetrahydrofuran (THF) at room temperature overnight. The reaction mixture is acidified to precipitate the free acid, which is isolated by extraction and drying, typically achieving near quantitative yields (100%).

Synthesis of 2-Methylpyrrolidine Intermediates

Since the target compound contains a methyl substituent on the pyrrolidine nitrogen, preparation of (R)- or (S)-2-methylpyrrolidine is a key step.

Hydrogenation of 2-Methylpyrroline

A highly efficient process involves catalytic hydrogenation of 2-methylpyrroline in a mixture of ethanol and methanol solvents using platinum catalysts (preferably 5% Pt-C or platinum(IV) oxide) at ambient temperature. The reaction proceeds with:

- High optical purity (≥50% enantiomeric excess initially, which can be improved by recrystallization).

- Use of non-corrosive solvents and mild conditions.

- Catalyst removal by filtration and recycling.

This process avoids isolation of intermediates and uses inexpensive starting materials, making it industrially attractive.

Formation and Isolation of Tartrate Salts

The hydrogenation product, 2-methylpyrrolidine, is converted into its tartrate salt by addition of L- or D-tartaric acid depending on the desired enantiomer. The tartrate salt crystallizes out and is isolated by filtration. Recrystallization steps improve optical purity up to ≥98% ee. The tartrate salt can then be converted back to the free base by treatment with bases such as ammonium hydroxide or alkali hydroxides in suitable solvents.

Representative Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation and formylation | LDA, formic acetic anhydride | THF | -78°C to 5°C | ~75.6 | Protecting groups used; low temperature essential |

| Hydrolysis and deprotection | LiOH, water | THF/H2O | 25°C (overnight) | ~100 | Acidification to pH 3 for extraction |

| Hydrogenation of 2-methylpyrroline | Pt catalyst (5% Pt-C), H2 gas | Ethanol/methanol mix | Ambient (~25°C) | High | Catalyst removed by filtration; optical purity improved by recrystallization |

| Tartrate salt formation | L- or D-tartaric acid | Reaction mixture | Ambient | Crystallization | Salt isolation by filtration; purity ≥ 98% ee after recrystallization |

| Side chain attachment | n-Butyllithium, 2-bromo-pyridinylpropyl halide | THF | 0 to -20°C | Moderate to high | Controlled addition; low temperature to avoid side reactions |

| Coupling with heterocyclic acid | Copper(I) chloride, ligand, base | DMF | 100-160°C | Moderate | Ligands like 8-hydroxyquinoline used; nitrogen atmosphere |

Research Findings and Optimization Notes

- The use of non-corrosive solvents (ethanol/methanol) and mild hydrogenation catalysts improves safety and scalability.

- Avoiding isolation of intermediates reduces time and cost.

- Recrystallization of tartrate salts is critical for achieving high enantiomeric purity.

- Low-temperature lithiation and formylation steps require careful temperature control to prevent side reactions.

- Copper-catalyzed coupling reactions enable efficient attachment of complex aromatic and heterocyclic side chains.

- Protecting groups such as BOC and benzyl carbamates are commonly used to control reactivity and facilitate purification.

- The overall synthetic route can be adapted to produce various analogs by modifying the side chain or pyrrolidine substituents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

The compound has been investigated for its potential as a neuropharmacological agent. Its structural similarity to known NMDA receptor antagonists suggests that it may modulate glutamatergic transmission, which is crucial in treating neurological disorders such as Alzheimer's disease and schizophrenia. A study highlighted that analogs of pyrrolidine derivatives exhibited selective NMDA receptor antagonism, indicating that modifications in the side chains can enhance binding affinity and selectivity towards specific receptor subtypes .

Antidiabetic Properties

Research has also pointed towards the compound's role in managing diabetes. Pyrrolidine derivatives have been shown to possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. A case study demonstrated that certain pyrrolidine analogs improved glucose uptake in muscle cells, suggesting their potential as therapeutic agents in diabetes management .

Organic Synthesis

Building Block for Complex Molecules

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid serves as an essential building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as amide bond formation and cyclization processes. This utility has been particularly noted in synthesizing bioactive compounds and pharmaceuticals .

Synthesis of Chiral Compounds

The compound is also significant in asymmetric synthesis, where it can be utilized to produce chiral intermediates. The ability to generate enantiomerically pure products is crucial in the pharmaceutical industry, where the efficacy and safety of drugs can be significantly impacted by their stereochemistry .

Case Study 1: NMDA Receptor Antagonism

A detailed structure-activity relationship (SAR) study involving pyrrolidine derivatives indicated that modifications at specific positions could yield compounds with enhanced NMDA receptor antagonistic properties. This research involved synthesizing over 40 new analogs and assessing their pharmacological profiles, leading to the identification of several promising candidates with high potency .

Case Study 2: Antidiabetic Activity

In a clinical trial assessing the efficacy of pyrrolidine derivatives on glucose metabolism, subjects receiving treatment showed a significant reduction in fasting blood glucose levels compared to the control group. This study underscored the therapeutic potential of these compounds in diabetes management and highlighted their mechanism of action through increased insulin sensitivity .

Data Tables

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which significantly alter their properties:

Key Observations :

- Antimicrobial Activity : Compound 2’s benzylsulfonyl group enhances activity against S. aureus, whereas the pyridinylpropyl group in the target compound may prioritize interactions with nicotinic receptors or enzymes .

- Synthetic Accessibility : Analogs like those in and use tert-butoxycarbonyl (Boc) or trifluoromethyl groups, which improve stability during synthesis. The target compound’s pyridinylpropyl chain may require specialized coupling reagents .

- Biological Targets : Hypoglycemic agents in feature triazolo-pyrazine and trifluoromethyl groups, suggesting that the target compound’s pyridine moiety could be tailored for metabolic disorder applications .

Physicochemical and Analytical Comparisons

Biological Activity

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, a pyrrolidine derivative, exhibits a unique structure that contributes to its biological activity. The presence of the pyridine ring is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds against common bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.69 |

| Escherichia coli | 5.64 | |

| Bacillus subtilis | 8.33 | |

| Pseudomonas aeruginosa | 13.40 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli , with complete inhibition observed at low concentrations within a short time frame .

Antifungal Activity

In addition to antibacterial effects, the compound has also shown antifungal properties. The MIC values against various fungal strains are detailed in Table 2.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate that the compound is effective against pathogenic fungi, suggesting its potential application in treating fungal infections .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyridine moiety and bacterial or fungal cell membranes may disrupt cellular functions, leading to cell death.

Case Studies

Case Study 1: In Vitro Evaluation

A study conducted on various pyrrolidine derivatives, including our compound, evaluated their effectiveness against a range of bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency, with specific substitutions enhancing activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrrolidine derivatives revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced biological activity. This finding emphasizes the importance of structural modifications in developing more potent derivatives for therapeutic use .

Q & A

Basic: What synthetic routes are available for preparing 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?

Answer:

The synthesis of pyrrolidine-pyridine hybrids typically involves cyclopropane intermediates or alkylation of pyrrolidine precursors. For example, analogous compounds (e.g., 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid) are synthesized via cyclopropane ring-opening reactions, achieving yields of 60–78% . Key optimization steps include:

- Temperature control : Maintaining low temperatures (0–5°C) during alkylation to minimize side reactions.

- Catalyst selection : Using Pd-based catalysts for cross-coupling steps involving pyridine derivatives.

- Purification : Silica gel chromatography or preparative HPLC to isolate the carboxylic acid moiety.

A yield table for similar compounds is provided below:

| Compound Type | Yield (%) | Characterization Method | Reference |

|---|---|---|---|

| Cyclopropane-functionalized | 60–78 | ESIMS, NMR | |

| Pyridine-pyrrolidine hybrids | Not reported | HLC (>95% purity) |

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidine ring substitution pattern and pyridine-propyl linkage. For example, -NMR signals between δ 2.5–3.5 ppm indicate pyrrolidine CH groups adjacent to the carboxylic acid .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Verify molecular weight (e.g., [M+1] peaks for pyridine derivatives) .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Answer:

Discrepancies in activity data (e.g., receptor binding vs. cellular assays) may arise from:

- Stereochemical impurities : Use chiral HPLC to separate enantiomers, as seen in (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid studies .

- Solubility artifacts : Pre-treat the compound with DMSO or cyclodextrins to enhance aqueous solubility.

- Metabolic instability : Conduct stability assays in liver microsomes to identify rapid degradation pathways .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

Answer:

- Molecular Docking : Use PyMOL or AutoDock to model interactions between the pyrrolidine core and target binding pockets. The pyridine ring’s electron-rich nature may facilitate π-π stacking with aromatic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) for receptors like NMDA or opioid receptors, which commonly interact with pyrrolidine derivatives .

- Mutagenesis Studies : Replace key residues (e.g., Tyr or His) in the target protein to validate hypothesized binding modes.

Advanced: How should researchers address discrepancies in spectroscopic data during structural characterization?

Answer:

- Orthogonal Validation : Cross-check NMR assignments with 2D-COSY or HSQC spectra, especially for overlapping signals (e.g., pyrrolidine CH vs. pyridine CH groups) .

- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous -NMR signals .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

Advanced: What degradation products form under acidic/alkaline conditions, and how are they identified?

Answer:

- Stress Testing : Expose the compound to 0.1 M HCl (24 h, 40°C) or 0.1 M NaOH (24 h, 60°C).

- LC-MS Analysis : Monitor for:

- Decarboxylation : Loss of CO (Δm/z = -44).

- Pyridine ring cleavage : Detect fragments at m/z < 150 using high-resolution MS .

- Isolation : Use preparative TLC to isolate degradation products for further NMR analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.